N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}quinoline-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-8-QUINOLINESULFONAMIDE is a complex organic compound known for its unique chemical structure and significant biological activities. This compound is characterized by the presence of trifluoromethyl groups, a pyrazole ring, and a quinoline sulfonamide moiety, which contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-8-QUINOLINESULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole derivative. The pyrazole ring is synthesized through the reaction of 3,5-bis(trifluoromethyl)phenylhydrazine with an appropriate diketone under acidic conditions . The resulting pyrazole derivative is then coupled with 4-bromoaniline to form the intermediate compound. Finally, the intermediate is reacted with 8-quinolinesulfonyl chloride in the presence of a base such as triethylamine to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient reaction conditions and the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-8-QUINOLINESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-{4-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-8-QUINOLINESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as an inhibitor of specific enzymes and receptors, making it useful in studying biological pathways.
Mechanism of Action
The mechanism of action of N-{4-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-8-QUINOLINESULFONAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain ion channels and enzymes by binding to their active sites. This binding disrupts the normal function of these proteins, leading to altered cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Known for its strong electron-withdrawing properties and used in various organic synthesis reactions.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Utilized in the synthesis of urethane and carbamate derivatives.
Uniqueness
N-{4-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-8-QUINOLINESULFONAMIDE stands out due to its combination of a pyrazole ring and a quinoline sulfonamide moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H12F6N4O2S |
---|---|
Molecular Weight |
486.4 g/mol |
IUPAC Name |
N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]quinoline-8-sulfonamide |
InChI |
InChI=1S/C20H12F6N4O2S/c21-19(22,23)16-11-17(20(24,25)26)30(28-16)14-8-6-13(7-9-14)29-33(31,32)15-5-1-3-12-4-2-10-27-18(12)15/h1-11,29H |
InChI Key |
AOAKZCLAMDIYAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=C(C=C3)N4C(=CC(=N4)C(F)(F)F)C(F)(F)F)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.